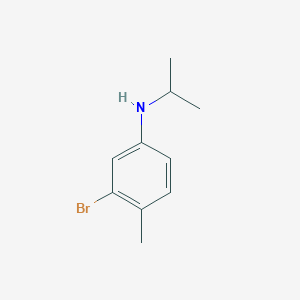

3-bromo-4-methyl-N-(propan-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIZUIJUSWRJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298185-50-9 | |

| Record name | 3-bromo-4-methyl-N-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Methyl N Propan 2 Yl Aniline

Established Synthetic Routes and Optimization Strategies

Established synthetic routes typically rely on classical organic reactions, often assembled in a multi-step sequence where control of regiochemistry is paramount.

The introduction of a bromine atom onto the aniline (B41778) ring requires careful regioselective control. The position of the bromine in the target molecule is meta to the N-isopropyl group and ortho to the methyl group.

Direct bromination of an unprotected aniline derivative generally leads to a mixture of ortho- and para-substituted products due to the strong activating and directing effect of the amino group. beilstein-journals.org To achieve the desired 3-bromo substitution pattern on a pre-formed 4-methyl-N-(propan-2-yl)aniline, a meta-directing strategy would be necessary, which is challenging via classical electrophilic substitution.

A more effective and traditional strategy involves brominating a precursor where directing groups favor the desired regiochemistry. One such method starts with p-acetotoluide (the acetyl-protected version of p-toluidine). The acetamido group directs the incoming electrophile (bromine) to the ortho position (position 3). Subsequent hydrolysis of the acetamido group yields 3-bromo-4-methylaniline (B27599). orgsyn.org Another highly viable route begins with 4-nitrotoluene (B166481). The nitro group is a meta-director, but the methyl group is an ortho-, para-director. In this case, bromination in the presence of iron as a catalyst typically yields 2-bromo-4-nitrotoluene (B188816). google.com The nitro group can then be reduced to an amine to give the key intermediate, 3-bromo-4-methylaniline. google.com

Modern methods offer direct C-H functionalization. While classic electrophilic bromination is ortho/para selective, palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed, overcoming this inherent selectivity. researchgate.netrsc.org These reactions often use a directing group to guide the catalyst to the meta position. Similarly, ruthenium-catalyzed reactions have also been reported for the meta-selective C-H bromination of certain aromatic compounds. nih.govnih.gov

Table 1: Comparison of Regioselective Bromination Strategies for Aniline Derivatives

| Method | Reagent/Catalyst | Key Features | Typical Substrate | Reference |

|---|---|---|---|---|

| Classical Electrophilic Bromination | Br₂ / Acetic Acid | Requires protection of the amine (e.g., as acetanilide) to control reactivity and direct substitution ortho to the amine. | p-Acetotoluide | orgsyn.org |

| Bromination of Nitroarene | Br₂ / Fe | Bromination occurs ortho to the methyl group and meta to the deactivating nitro group. | 4-Nitrotoluene | google.com |

| Copper-Catalyzed Bromination | CuBr₂ in Ionic Liquid | Provides high regioselectivity for para-bromination of unprotected anilines under mild conditions. beilstein-journals.orgresearchgate.net | Aniline Analogues | beilstein-journals.orgresearchgate.net |

| Palladium-Catalyzed meta-C-H Bromination | Pd(OAc)₂ / N-Bromophthalimide (NBP) | Achieves direct bromination meta to the directing amine group, overcoming ortho/para selectivity. rsc.org | Aniline Derivatives | rsc.org |

| Ruthenium-Catalyzed meta-C-H Bromination | [{Ru(p-cymene)Cl₂}₂] | Enables meta-selective C-H functionalization on specific substrates like 2-phenylpyridine (B120327) derivatives. nih.gov | 2-Phenylpyridines | nih.gov |

The introduction of the N-propan-2-yl (isopropyl) group is typically achieved via N-alkylation of the corresponding primary amine, in this case, 3-bromo-4-methylaniline.

A highly effective and common method for this transformation is reductive amination . masterorganicchemistry.com This process involves reacting the primary amine with acetone (B3395972) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reduction because it is mild enough to selectively reduce the protonated imine (iminium ion) without reducing the ketone (acetone). masterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used. masterorganicchemistry.com

Direct alkylation with an isopropyl halide (e.g., 2-bromopropane) is another possibility but is often harder to control and can lead to the formation of quaternary ammonium (B1175870) salts as byproducts due to over-alkylation. masterorganicchemistry.com

Table 2: N-Alkylation via Reductive Amination

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aniline | Acetone | Sodium borohydride (B1222165) / Phthalic acid | N-isopropylaniline | High yield (84.4%) synthesis via in-situ imine formation and reduction. | |

| Primary Amine | Ketone/Aldehyde | NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amine | Versatile method that avoids over-alkylation common in direct alkylation. masterorganicchemistry.com | masterorganicchemistry.com |

The synthesis can also be designed to start from a nitroarene, which serves as a precursor to the amine. The use of nitroarenes is advantageous as they are common and inexpensive starting materials. acs.org For the target compound, the key nitro-intermediate is 2-bromo-1-methyl-4-nitrobenzene . cymitquimica.com

The synthesis proceeds by the reduction of the nitro group to an amine. This can be achieved with various reagents, such as iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com A patented method describes the reduction of a benzene (B151609) solution of 2-bromo-4-nitrotoluene using an iron suspension in boiling water, simplifying the process by using the intermediate without extensive purification. google.com Once the primary amine, 3-bromo-4-methylaniline, is formed, it can be N-alkylated as described in the previous section.

More advanced strategies involve denitrative coupling, where the nitro group is replaced directly through a metal-catalyzed cross-coupling reaction, although this is more commonly used for C-C, C-O, or C-S bond formation. acs.org

A robust synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline requires careful planning of the reaction sequence to ensure high yields and prevent the formation of undesired isomers or byproducts. uva.nllibretexts.org

Proposed Synthetic Route 1:

Protection: Start with commercially available p-toluidine (B81030) and protect the amino group via acetylation with acetic anhydride (B1165640) to form p-acetotoluide. orgsyn.org This step prevents oxidation of the amine during bromination and controls regioselectivity.

Bromination: Treat p-acetotoluide with bromine in acetic acid. The bulky, electron-donating acetamido group directs the bromine to the ortho position, yielding 3-bromo-4-acetaminotoluene. orgsyn.org

Deprotection: Hydrolyze the acetamido group using acid (e.g., HCl in ethanol) to yield the key intermediate, 3-bromo-4-methylaniline. orgsyn.orgnih.gov

N-Alkylation: Perform a reductive amination on 3-bromo-4-methylaniline with acetone and a suitable reducing agent like NaBH₃CN to furnish the final product, this compound. masterorganicchemistry.com

Proposed Synthetic Route 2:

Bromination of Nitroarene: Begin with 4-nitrotoluene and brominate it using bromine and an iron catalyst to produce 2-bromo-4-nitrotoluene. google.com

Reduction: Reduce the nitro group of 2-bromo-4-nitrotoluene to an amine using iron and an acid, yielding 3-bromo-4-methylaniline. google.com

N-Alkylation: As in Route 1, use reductive amination with acetone to introduce the isopropyl group and obtain the target compound.

Controlling side reactions involves optimizing conditions at each step, such as temperature, reaction time, and the stoichiometry of reagents to prevent, for example, di-bromination or over-alkylation of the amine. orgsyn.orglibretexts.org

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of metal catalysts to achieve high efficiency, selectivity, and more sustainable reaction conditions.

Palladium catalysis offers powerful tools for several steps in the synthesis of this compound. rsc.orgchemrxiv.org

Palladium-Catalyzed Bromination: As mentioned previously, Pd-catalyzed C-H activation can achieve direct meta-bromination of aniline derivatives, potentially simplifying the synthetic route by avoiding protection/deprotection steps or the use of nitro-precursors. researchgate.netrsc.org These methods often require specific directing groups to achieve the desired regioselectivity.

Palladium-Catalyzed N-Alkylation: Palladium complexes can catalyze the N-alkylation of anilines with alcohols, which is a greener alternative to using alkyl halides. rsc.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, all within one catalytic cycle.

Palladium-Catalyzed Cross-Coupling: The aniline core itself can be constructed using Pd-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. For instance, one could couple 3-bromo-4-methyl-iodobenzene with isopropylamine, although controlling selectivity with multiple halide sites can be challenging. More relevantly, these catalysts are crucial for creating precursors or for subsequent modifications of the target molecule. mit.eduyoutube.com

Table 3: Examples of Palladium-Catalyzed Reactions Relevant to Substituted Aniline Synthesis

| Reaction Type | Catalyst System | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| ortho-C-H Carbonylation | Pd(OAc)₂ / Cu(OAc)₂ | N-alkyl anilines | Demonstrates Pd-catalyzed C-H activation directed by the N-alkyl amino group. acs.org | acs.org |

| N-Alkylation | Pd/NiXantphos on SiO₂ | Aniline, Benzyl alcohol | Heterogeneous catalyst allows for recyclability and high turnover numbers. | rsc.org |

| para-C-H Olefination | Pd / S,O-ligand | Aniline derivatives | Achieves remote para-selective C-H functionalization, an alternative to traditional multi-step methods. uva.nl | uva.nl |

| N-Arylation | Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Aniline, Aryl halides | "One-pot" synthesis of triarylamines, showing the power of Pd to form multiple C-N bonds. mit.edu | mit.edu |

High-Throughput Synthesis and Screening Methodologies for Aniline Derivatives

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research and development, particularly in the pharmaceutical industry for drug discovery. researchgate.net This approach involves the parallel synthesis and screening of a large number of compounds or reaction conditions, significantly accelerating the discovery and optimization of new chemical entities and synthetic routes. acs.orgdntb.gov.ualookchem.comacs.org

For the synthesis of aniline derivatives, HTE is particularly valuable for optimizing reaction conditions for processes like reductive amination. Reductive amination involves several variables, including the choice of reducing agent, solvent, acid catalyst, and reaction time, all of which can significantly impact the reaction outcome. acs.org By employing robotic liquid handlers and rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS), thousands of unique reductive amination reactions can be screened in a single day. acs.orgdntb.gov.ualookchem.comacs.org This allows for a comprehensive mapping of the reaction space and the identification of optimal conditions that might be missed in a traditional, one-at-a-time approach. acs.org

This high-throughput approach not only accelerates the discovery of new aniline derivatives but also facilitates the rapid optimization of synthetic routes for known compounds. The data generated from these screenings can reveal reactivity trends and provide insights into reaction mechanisms, further guiding the development of more efficient and robust synthetic methods. acs.orgacs.org

Data Tables

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

| 4-nitrotoluene | Starting material for the precursor |

| Bromine | Brominating agent |

| Iron | Catalyst for bromination and reducing agent |

| 3-bromo-4-methylaniline | Key precursor |

| Acetone | Source of the isopropyl group in reductive amination |

| Sodium borohydride | Reducing agent |

| Sodium triacetoxyborohydride | Reducing agent |

| Sodium cyanoborohydride | Reducing agent |

Table 2: Comparison of Heating Methods in Aniline Synthesis

| Feature | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours | Minutes nih.gov |

| Energy Efficiency | Lower | Higher thieme-connect.comacs.org |

| Product Purity | Often requires extensive purification | Can lead to cleaner reactions cam.ac.uk |

| Scalability | Well-established | Can be challenging for large scale |

Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 4 Methyl N Propan 2 Yl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-bromo-4-methyl-N-(propan-2-yl)aniline, a suite of NMR experiments can be employed to assign every proton and carbon and to understand its dynamic behavior in solution.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial and most crucial data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton. The aromatic region would show three signals corresponding to the protons on the benzene (B151609) ring. The N-H proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The isopropyl group would give rise to a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. The methyl group attached to the aromatic ring would appear as a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the bromine (C-3) would be significantly influenced by the halogen's electronegativity, while the carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

To definitively assign these signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable. youtube.comnih.govarxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.comresearchgate.net For this compound, a COSY spectrum would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also help in assigning the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govresearchgate.net It allows for the unambiguous assignment of each carbon atom that has an attached proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity | Notes |

| H-2 | ~7.0-7.2 | ~130-135 | d | |

| H-5 | ~6.5-6.7 | ~112-118 | dd | |

| H-6 | ~6.4-6.6 | ~110-115 | d | |

| Ring CH₃ | ~2.2-2.4 | ~18-22 | s | |

| N-H | ~3.5-4.5 | - | br s | Shift is variable |

| Isopropyl CH | ~3.5-3.8 | ~45-50 | sept | |

| Isopropyl CH₃ | ~1.1-1.3 | ~22-25 | d | |

| C-1 | - | ~145-150 | - | Quaternary |

| C-3 | - | ~110-115 | - | Quaternary, C-Br |

| C-4 | - | ~125-130 | - | Quaternary, C-CH₃ |

Dynamic NMR Studies of Conformational Equilibria in N-Alkylanilines

The bond between the nitrogen atom and the aromatic ring in N-alkylanilines has a degree of double bond character due to the delocalization of the nitrogen lone pair into the π-system of the ring. This can lead to restricted rotation around the C-N bond, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net

In this compound, this restricted rotation can give rise to different conformational isomers, or rotamers. At room temperature, the rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, this rotation can be slowed down. nih.gov If the energy barrier to rotation is sufficiently high, the signals corresponding to the different conformers may decoalesce and appear as separate sets of peaks in the NMR spectrum. nih.gov For example, the signals for the aromatic protons or the isopropyl methyl groups might broaden and then split into new signals at lower temperatures. nih.gov By analyzing the line-shape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. msu.edu This provides valuable insight into the steric and electronic interactions that govern the molecule's flexibility.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula of this compound as C₁₀H₁₄BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). chemicalbook.comnih.gov

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov In the case of this compound, common fragmentation pathways would include:

Alpha-cleavage: Loss of a methyl group from the isopropyl moiety to form a stable iminium ion.

Loss of the entire alkyl group: Cleavage of the C-N bond to lose the isopropyl group.

Loss of the bromine atom: Cleavage of the C-Br bond.

Tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions, helping to piece together the structure and identify transient intermediates during the synthesis. researchgate.net

Table 2: Predicted HRMS Fragments for this compound

| Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₁₀H₁₄⁷⁹BrN]⁺ / [C₁₀H₁₄⁸¹BrN]⁺ | 227.03 / 229.03 | Molecular ion, isotopic doublet |

| [M - CH₃]⁺ | [C₉H₁₁⁷⁹BrN]⁺ / [C₉H₁₁⁸¹BrN]⁺ | 212.01 / 214.01 | Loss of a methyl radical |

| [M - C₃H₇]⁺ | [C₇H₇⁷⁹BrN]⁺ / [C₇H₇⁸¹BrN]⁺ | 183.98 / 185.98 | Loss of isopropyl radical |

| [M - Br]⁺ | [C₁₀H₁₄N]⁺ | 148.11 | Loss of bromine radical |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. springernature.comazom.com By identifying characteristic frequencies, these methods confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations causing a change in the dipole moment. springernature.com For this compound, the IR spectrum would be expected to show:

A sharp, medium intensity peak around 3400 cm⁻¹ for the N-H stretch.

Multiple peaks between 3100-3000 cm⁻¹ for aromatic C-H stretching and 3000-2850 cm⁻¹ for aliphatic C-H stretching.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

A C-N stretching vibration around 1340-1250 cm⁻¹.

A strong C-Br stretching vibration in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. nanalysis.comchemicalbook.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. springernature.com Raman is often particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the aromatic ring vibrations and the C-Br stretch would likely give strong Raman signals. The complementarity of IR and Raman helps to obtain a more complete vibrational profile of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Activity |

| N-H | Stretch | ~3400 | IR |

| Aromatic C-H | Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H | Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C | Stretch | 1600-1450 | IR, Raman |

| C-N | Stretch | 1340-1250 | IR |

| C-Br | Stretch | < 600 | Raman, IR |

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Adducts

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. By analyzing the positions and intensities of these diffracted beams, a 3D electron density map of the molecule can be generated, from which the exact positions of all atoms (except usually hydrogen) can be determined.

A successful crystallographic analysis of this compound or one of its adducts (e.g., a salt with an acid) would provide a wealth of information, including:

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state, including the torsion angle between the aromatic ring and the N-isopropyl group.

Intermolecular interactions, such as hydrogen bonding involving the N-H group or halogen bonding involving the bromine atom, which dictate how the molecules pack together in the crystal lattice.

This solid-state structural data is invaluable for understanding polymorphism, physical properties, and for computational modeling studies.

Application of In-Situ Characterization Techniques in Reaction Monitoring

Modern process chemistry increasingly relies on in-situ analytical techniques to monitor reactions in real-time. msu.edu Techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can be used with fiber-optic probes inserted directly into the reaction vessel. nih.gov

For the synthesis of this compound, which could be prepared by the N-alkylation of 3-bromo-4-methylaniline (B27599) with an isopropylating agent, in-situ spectroscopy would allow for continuous monitoring of the reaction progress. For example, using in-situ FTIR, one could track:

The disappearance of the characteristic N-H stretching bands of the primary amine starting material (3-bromo-4-methylaniline), which typically shows two bands.

The appearance of the single N-H stretching band of the secondary amine product.

Changes in the fingerprint region corresponding to the consumption of reactants and formation of the product.

This real-time data enables precise determination of reaction endpoints, helps in identifying the formation of any intermediates or by-products, and facilitates the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to a more efficient and controlled synthesis.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Methyl N Propan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Brominated Aromatic Ring

The aromatic ring of 3-bromo-4-methyl-N-(propan-2-yl)aniline is rendered electron-rich by the presence of the secondary amino group (-NHR) and the methyl group (-CH3). The amino group is a powerful activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. In this specific molecule, the para position relative to the strong amino directing group is blocked by the methyl group.

Electrophilic attack is therefore predicted to occur at the positions ortho to the amino group, which are C2 and C6.

C6-Position : This position is sterically unhindered and activated by both the amino and methyl groups.

C2-Position : This position is activated by the amino group but is sterically hindered by the adjacent bulky N-isopropyl group and the bromine atom at C3.

Consequently, electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are expected to show a strong preference for substitution at the C6 position. While direct studies on this compound are not extensively documented, the principles of electrophilic substitution on similarly substituted anilines support this regiochemical outcome. For instance, classical methods for preparing aryl halides often face challenges with electron-rich substrates like anilines, which are highly reactive and can lead to issues with regioselectivity and over-halogenation. nih.gov A strategy to control this involves the temporary oxidation of N,N-dialkylanilines to their N-oxide forms, which allows for selective halogenation. nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Substituent

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). The aromatic ring of this compound is substituted with electron-donating groups (amino and methyl), which deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally not feasible.

Alternative pathways, such as those proceeding via a benzyne (B1209423) intermediate under very strong basic conditions, or metal-catalyzed nucleophilic substitution reactions, would be necessary to achieve substitution at the C3 position. However, the more common and efficient method for functionalizing this position is through the cross-coupling reactions discussed in the next section.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine substituent at the C3 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov For substrates like this compound, the reaction would involve the palladium-catalyzed coupling of the aryl bromide with various boronic acids or esters. Research on the closely related substrate, 4-bromo-2-methylaniline (B145978), demonstrates the feasibility of this transformation. In one study, an imine derivative of 4-bromo-2-methylaniline underwent Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base. mdpi.comnih.govresearchgate.net This study noted that the bromo group on the aniline (B41778) ring was preferentially substituted over a bromo group on a thiophene (B33073) ring, highlighting its reactivity. mdpi.com Another study successfully developed a Suzuki coupling method for unprotected ortho-bromoanilines with a wide range of boronic esters, including those bearing aryl, alkyl, and heteroaromatic groups, showcasing broad functional group tolerance. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoaniline Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | Arylboronic acids | 33-46 | mdpi.com |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | Aryl/Alkylboronic esters | up to 97 | nih.gov |

| Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | 60 | Thiophene boronic acid | Good | wikipedia.org |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | Aniline | Good | nrochemistry.com |

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. While specific examples utilizing this compound are scarce, the reaction is broadly applicable to aryl bromides. The transformation is typically catalyzed by a palladium complex and requires a base.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnumberanalytics.combyjus.com The reactivity of aryl halides in this reaction follows the order I > Br > Cl. wikipedia.org Thus, the bromo-substituted aniline is a suitable substrate, although it may require heating compared to more reactive aryl iodides. wikipedia.org The reaction is widely used in the synthesis of complex molecules due to its mild conditions and tolerance of various functional groups. byjus.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction would allow for the introduction of a second amino group at the C3 position of this compound by coupling it with a primary or secondary amine. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nrochemistry.comwikipedia.org The choice of ligand is crucial and has been the subject of extensive development to broaden the scope of the reaction to include various aryl halides and amines under milder conditions. wikipedia.orgresearchgate.netnih.gov While aryl bromides are common substrates, challenges can arise with certain functional groups or sterically hindered amines. numberanalytics.comlibretexts.org

Functional Group Interconversions at the Aniline Nitrogen and Bromine Substituent

The N-isopropyl aniline and bromo functionalities offer sites for further chemical modification.

At the Aniline Nitrogen : The secondary amine can undergo standard amine reactions. For example, it can be acylated with acid chlorides or anhydrides to form the corresponding amide. This transformation is not only a functional group interconversion but is also often used as a protection strategy or as a directing group in C-H functionalization reactions.

At the Bromine Substituent : The carbon-bromine bond can be converted into an organometallic species. For example, lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) would generate an aryllithium intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position. Alternatively, the formation of a Grignard reagent is also possible, providing another route to functionalization. A more common strategy for removing the bromine is reductive dehalogenation.

Oxidation and Reduction Chemistry of Aromatic Amines and Their Halogenated Forms

Oxidation : N-alkylanilines can be oxidized using various reagents. For example, oxidation with peroxides like benzoyl peroxide can lead to a complex mixture of products. rsc.org The nitrogen atom can be oxidized to form N-oxides, which can then be used in further synthetic transformations, such as regioselective halogenations. nih.govnih.gov Stronger oxidation can affect the aromatic ring itself.

Reduction : The primary reduction pathway for this molecule involves the bromine substituent. Reductive dehalogenation can be achieved through catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. researchwithrutgers.comorganic-chemistry.org This method is often highly selective, allowing for the removal of a bromo group in the presence of other reducible functional groups like nitro or cyano groups. researchwithrutgers.comorganic-chemistry.org The bond dissociation energy for a C-Br bond is significantly lower than for C-Cl or C-F bonds, making selective debromination feasible. wikipedia.org This reaction effectively converts this compound into 4-methyl-N-(propan-2-yl)aniline.

C-H Functionalization Strategies (e.g., meta-Selective, Remote, Late-Stage Functionalization)

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For aniline derivatives, controlling the site of functionalization is a key challenge. researchgate.net

Ortho-Functionalization : The amino group is a strong ortho-directing group. Palladium-catalyzed ortho C-H arylation of unprotected anilines has been achieved using specialized cooperating ligands that prevent the competing N-arylation (Buchwald-Hartwig reaction). nih.govacs.org Ruthenium catalysts are also known to promote ortho-arylation of aniline derivatives. mdpi.com In the case of this compound, this would correspond to functionalization at the C2 and C6 positions.

Meta-Functionalization : Achieving functionalization at the meta-position (C5) is challenging because it is electronically disfavored. nih.gov However, strategies have been developed that utilize a transient directing group. For instance, palladium-catalyzed meta-C-H functionalization of anilines can be achieved by relaying an initial ortho-palladation to the meta-position using a mediator like norbornene. nih.gov This approach has been used for meta-arylation, amination, and alkynylation of aniline derivatives. nih.govnih.gov

Para-Functionalization : While the para-position of the parent aniline is blocked in the target molecule, methods for para-selective C-H olefination of other aniline derivatives have been developed using a specific Pd/S,O-ligand catalyst system. acs.org

Late-Stage Functionalization : These C-H activation methods are particularly valuable for late-stage functionalization, where complex molecules can be modified in the final steps of a synthesis, avoiding the need to carry functional groups through a long synthetic sequence. researchgate.netyoutube.com

Mechanistic Insights into Catalyzed Transformations (e.g., Palladium-Catalyzed, Ruthenium-Catalyzed)

Palladium-Catalyzed Cross-Coupling

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are generally understood to proceed through a common catalytic cycle. wikipedia.orgnih.govlibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-Br) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd(II)-Br). wikipedia.orgnumberanalytics.comlibretexts.org This step is often rate-determining. numberanalytics.com

Transmetalation (for Suzuki, Sonogashira) : In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd(II)-R' complex. This step requires a base. researchgate.net In the Sonogashira reaction, a copper acetylide, formed in a separate cycle from the terminal alkyne and a Cu(I) co-catalyst, undergoes transmetalation with the Pd(II) complex. numberanalytics.comlibretexts.org

Amine Coordination/Deprotonation (for Buchwald-Hartwig) : In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen to form a palladium amido complex. nrochemistry.comwikipedia.orgnih.gov

Migratory Insertion (for Heck) : In the Heck reaction, the alkene coordinates to the Pd(II) center and then inserts into the Aryl-Pd bond.

Reductive Elimination : The final step is the reductive elimination of the coupled product (Ar-R') from the Pd(II) complex, which regenerates the active Pd(0) catalyst and closes the catalytic cycle. wikipedia.orglibretexts.org

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are increasingly used for C-H functionalization reactions. mdpi.com Ruthenium(II) catalysts can activate C-H bonds through different pathways, including oxidative addition or a deprotonation mechanism. mdpi.com For aniline derivatives, C-H activation often involves coordination of the nitrogen atom to the ruthenium center, directing functionalization to the ortho position. nih.govacs.orgrsc.org For example, ruthenium-catalyzed C-H difluoroalkylation of anilines has been shown to proceed with high selectivity at the meta or para position through the use of a pyrimidyl auxiliary directing group. nih.gov In some cases, ruthenium has also been used to catalyze the cleavage of C-N bonds in aniline derivatives for cross-coupling reactions. acs.org

Photochemical and Electrochemical Transformations of N-substituted Anilines

The study of photochemical and electrochemical transformations of N-substituted anilines, such as this compound, provides valuable insights into their reactivity, degradation pathways, and potential for synthetic applications. While specific research on this compound is limited, a comprehensive understanding can be extrapolated from the extensive studies on structurally related N-substituted and halogenated aniline derivatives. These investigations reveal a rich and complex chemistry governed by the interplay of the N-alkyl group, the aromatic ring substituents, and the reaction conditions.

Electrochemical Transformations

The electrochemical oxidation of N-substituted anilines has been a subject of significant research, revealing mechanisms that are highly dependent on the molecular structure, solvent, and electrode potential. acs.orgnih.gov The presence of an N-alkyl group, such as the propan-2-yl group in this compound, generally influences the stability of the initial oxidation products.

Mechanism of Electrochemical Oxidation:

The electrochemical oxidation of N-alkylanilines typically proceeds through the initial formation of a radical cation via a one-electron transfer at the anode. nih.gov The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aniline ring. For an N-substituted aniline, the general mechanism can be outlined as follows:

Formation of a Radical Cation: The initial step is the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. The electron-donating nature of the alkyl group can help stabilize this intermediate. nih.gov

Subsequent Reactions of the Radical Cation: The radical cation can undergo several reactions, including deprotonation, coupling, or further oxidation, depending on the reaction conditions. nih.gov In the presence of a nucleophile, substitution at the α-carbon of the N-alkyl group can also occur. nih.gov

For this compound, the presence of the electron-donating methyl group and the electron-withdrawing bromine atom on the aromatic ring will modulate the electron density and influence the oxidation potential and the reactivity of the resulting radical cation.

Electrochemical Polymerization:

N-substituted anilines can undergo electrochemical polymerization to form conductive polymers. researchgate.net However, the bulkiness of the N-alkyl substituent can affect the planarity of the polymer chain and, consequently, its conductivity. In a study on the electrochemical polymerization of para-substituted haloanilines, it was observed that the initial rates of polymerization were influenced by the nature of the halogen. researchgate.net While this study focused on primary anilines, similar principles would apply to N-substituted analogs, where the N-propan-2-yl group in this compound would likely hinder polymerization due to steric effects.

Potential-Controlled Halogenation:

Research on the potential-controlled electrochemical halogenation of anilines has demonstrated that the degree of substitution can be precisely managed by adjusting the electrode potential. acs.org At lower potentials, radical-mediated para-halogenation is favored, while at higher potentials, the formation of a positive halogen species leads to di-halogenation. acs.org This suggests that under specific electrochemical conditions, further halogenation of this compound could be selectively achieved.

| Electrochemical Process | Key Intermediates | Major Products/Outcomes | Influencing Factors |

| Anodic Oxidation | Radical Cation | Dimerized products, quinone-imines, de-alkylated anilines | Electrode potential, solvent, pH, substituents on the aniline ring |

| Electropolymerization | Radical Cation | Conductive polymer films | Steric hindrance from N-alkyl group, nature of ring substituents |

| Mediated Electrolysis | Phthalimide-N-oxyl (PINO) radical | Benzylic oxidation products | Use of a mediator like N-hydroxyphthalimide (NHPI) |

This table provides a generalized summary based on studies of various N-substituted anilines and may be used to predict the behavior of this compound.

Photochemical Transformations

The photochemical behavior of N-substituted anilines, particularly haloanilines, involves a variety of reactions, including photodegradation and photocyclization. The specific pathway is often dictated by the solvent, the presence of sensitizers or quenchers, and the nature of the substituents.

Photodegradation Mechanisms:

The photodegradation of anilines in aqueous solutions, often studied in the context of environmental remediation, typically involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) when a photocatalyst like TiO2 is present. researchgate.net The degradation of aniline has been shown to follow pseudo-first-order kinetics at lower concentrations. researchgate.net For this compound, photodegradation would likely be initiated by the attack of these radicals on the aromatic ring or the N-alkyl group, leading to hydroxylation, dehalogenation, and eventual mineralization. The C-Br bond can also be susceptible to photolytic cleavage.

Photocyclization Reactions:

N-substituted anilines can undergo intramolecular photocyclization reactions to form heterocyclic compounds. While direct studies on the photocyclization of this compound are not available, related reactions of other aniline derivatives suggest potential pathways. For instance, the photochemical synthesis of quinolines has been achieved from α-vinylanilines. acs.org Although the structure of this compound does not lend itself directly to this specific reaction, it highlights the potential for light-induced intramolecular cyclizations in appropriately functionalized N-substituted anilines.

The photoreduction of ketones in isopropyl alcohol has been studied, indicating that the solvent can participate in photochemical reactions. rsc.org In the context of this compound, the isopropyl group itself could be a site of photochemical reactivity.

| Photochemical Process | Key Reactive Species | Potential Products | Influencing Factors |

| Photodegradation (with photocatalyst) | Hydroxyl radicals (•OH) | Hydroxylated derivatives, dehalogenated products, mineralized products | Presence of photocatalyst (e.g., TiO2), UV irradiation wavelength, pH |

| Direct Photolysis | Excited state of the aniline | Ring-opened products, dehalogenated anilines | Wavelength of light, solvent polarity |

| Photocyclization (in analogous systems) | Excited state intermediates, radicals | Heterocyclic compounds (e.g., quinolines) | Molecular structure, presence of suitable reactive groups |

This table summarizes potential photochemical transformations based on general studies of substituted anilines and related compounds, providing a predictive framework for this compound.

Theoretical and Computational Chemistry Investigations of 3 Bromo 4 Methyl N Propan 2 Yl Aniline

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 3-bromo-4-methyl-N-(propan-2-yl)aniline, these studies can elucidate the distribution of electrons, the nature of its chemical bonds, and its geometric arrangement in three-dimensional space.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. For this compound, DFT calculations would predict the most stable three-dimensional arrangement of its atoms. It is expected that the nitrogen atom of the aniline (B41778) group would exhibit a pyramidalized geometry in its neutral state. Upon oxidation to a radical cation, the nitrogen center is anticipated to become more planar to better facilitate the delocalization of the positive charge across the aromatic ring.

A study on 4-methyl anilinium phenolsulfonate using the B3LYP/6-311++G(d,p) level of theory has demonstrated the utility of DFT in optimizing the geometry of related aniline derivatives researchgate.net. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the orientation of the N-(propan-2-yl) group relative to the substituted benzene (B151609) ring can be precisely calculated. These parameters are crucial for understanding the steric and electronic effects of the substituents.

| Parameter | Predicted Value (Representative) |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Bond Angle | ~120° |

| Dihedral Angle (Ring-N-C-C) | Variable, defining conformers |

Note: The values in this table are representative estimates for a substituted aniline and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orglibretexts.orgnumberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would be distributed over the aromatic system, with potential contributions from the bromine atom. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of other substituted anilines, the energy of the HOMO has been correlated with properties like the one-electron oxidation potential. umn.edu Similarly, both HOMO and LUMO energies have been used as descriptors in quantitative structure-activity relationship (QSAR) models to predict the toxicity of anilines, where these orbital energies relate to the molecule's ability to engage in hydrogen bonding and other interactions. nih.gov

| Orbital | Predicted Energy (Representative) | Key Contributions |

| HOMO | -5.5 eV | Aniline ring, Nitrogen lone pair |

| LUMO | -0.5 eV | Aromatic ring, Bromine atom |

| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity |

Note: These energy values are illustrative and would be quantified by specific quantum chemical calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For this compound, such studies could explore its behavior in various chemical transformations.

For instance, computational studies on the intramolecular radical addition to substituted anilines have been performed using DFT methods like PW6B95-D3. nih.gov These studies reveal how substituents on the aniline ring and the nitrogen atom influence the activation barriers and reaction rates. It was found that the polarity of the reactants is a crucial factor, with electrophilic radicals reacting more readily with nucleophilic arenes. nih.gov

Another area of investigation could be its reaction with atmospheric radicals or in nucleophilic substitution reactions. For example, the reaction mechanism between polyhalogenated nitrobutadienes and electron-deficient anilines has been elucidated using the B3LYP/6-31+G(d,p) method, identifying plausible reaction pathways and the associated Gibbs activation energies. acs.orgresearchgate.net Similar methodologies could be applied to understand the reactivity of the bromine-substituted ring of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

For this compound, a key area of conformational flexibility is the rotation around the C-N bond connecting the propan-2-yl group to the aniline nitrogen, as well as the pyramidal inversion at the nitrogen atom. A computational study on N-substituted oxazines, which also feature a substituted nitrogen atom, has shown that the conformational preference (e.g., axial vs. equatorial) of the substituent is influenced by its size and the polarity of the solvent. researchgate.net For this compound, MD simulations could reveal the preferred conformations of the N-propan-2-yl group and the energetic barriers between them.

Furthermore, MD simulations can model the interactions of the molecule with its environment. For example, simulations could shed light on how it interacts with water molecules, organic solvents, or even the active site of an enzyme, providing insights into its solubility and potential biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming chemical structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has seen significant advancements through the use of DFT calculations and, more recently, machine learning (ML) approaches. mdpi.comnih.govarxiv.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, often using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can be refined by considering conformational averaging and solvent effects. github.io ML models, trained on large datasets of experimental and calculated shifts, can offer even faster and highly accurate predictions. mdpi.comnih.gov

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies and intensities can be determined. This allows for the assignment of experimental IR bands to specific molecular motions.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT, Machine Learning | Chemical environment of each nucleus |

| IR Vibrational Frequencies | DFT Frequency Calculation | Identification of functional groups and vibrational modes |

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics employs computational and informational techniques to analyze chemical data, often to establish relationships between a molecule's structure and its properties. A prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

For aniline derivatives, QSAR studies have been extensively used to correlate structural features with biological activities or toxicities. nih.govnih.govresearchgate.netresearchgate.netijser.in These models use calculated molecular descriptors—such as physicochemical properties (e.g., logP), electronic parameters (e.g., Hammett constants, HOMO/LUMO energies), and topological indices—to predict the activity of new compounds. researchgate.net A QSAR study on substituted anilines, for instance, found a strong correlation between toxicity and the 1-octanol/water partition coefficient (log KOW). nih.gov

In the context of this compound, cheminformatics could be used to predict its potential biological activities or environmental fate by comparing its calculated descriptors to those of well-characterized aniline derivatives in existing databases. For example, models have been developed to predict the metabolic fate of substituted anilines, such as N-acetylation. nih.gov

Advanced Applications and Materials Science Contributions of 3 Bromo 4 Methyl N Propan 2 Yl Aniline Derivatives

Role as Ligands in Organometallic Catalysis and Coordination Chemistry

The nitrogen atom of the N-isopropyl aniline (B41778) moiety and the potential for the bromine atom to participate in oxidative addition or coupling reactions make derivatives of 3-bromo-4-methyl-N-(propan-2-yl)aniline intriguing candidates for ligands in organometallic catalysis and coordination chemistry. While specific research on this compound as a ligand is not extensively documented in the provided results, the broader class of substituted anilines is widely employed in the formation of metal complexes.

For instance, related bromo-substituted anilines have been used to create Schiff base ligands. These ligands, formed by the condensation of an aniline derivative with an aldehyde or ketone, can coordinate with various metal ions. The resulting metal complexes can exhibit catalytic activity. For example, a nickel(II) complex with a Schiff base ligand derived from 4-bromo-N-(pyridin-2-ylmethylidene)aniline has been synthesized and characterized, demonstrating a pseudo-octahedral coordination geometry. researchgate.net Such complexes are studied for their potential in crystal engineering and as catalysts. researchgate.net

Furthermore, the synthesis of azo ligands from derivatives like 4-bromoaniline (B143363) highlights the potential for creating multidentate ligands capable of forming stable complexes with transition metals such as Cu(II), Ag(II), Cd(II), and Zn(II). jmchemsci.com These complexes often exhibit interesting electronic and structural properties, with coordination occurring through the nitrogen atoms of both the azo and amine groups. jmchemsci.com The principles of ligand design suggest that the electronic and steric properties of this compound could be fine-tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

Precursors for Functional Materials Development (e.g., Polymers, Dyes, Organic Electronics)

The reactivity of the bromine and amine functionalities in this compound derivatives makes them valuable precursors for a variety of functional materials.

Polymers and Dyes: The parent compound, 2-bromo-4-methylaniline, which shares key structural motifs, is a known intermediate in the synthesis of dyes and polymers. echemi.comnih.gov The bromine atom allows for further functionalization, enabling the incorporation of this building block into larger polymeric structures or the synthesis of chromophores for dyes. echemi.com For example, new fluorophores based on disubstituted benzanthrone (B145504) derivatives have been synthesized from 9-nitro-3-bromobenzanthrone through nucleophilic substitution of the bromine atom. nih.gov These compounds exhibit intense absorption and luminescent properties, making them suitable for applications in optoelectronics. nih.gov

Organic Electronics: The development of organic electronic materials often relies on the precise tuning of molecular structures to achieve desired electronic properties. While direct applications of this compound in organic electronics are not detailed, the synthesis of related compounds provides a proof of concept. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been synthesized and their non-linear optical properties explored. mdpi.comresearchgate.net Density functional theory (DFT) studies on these molecules provide insights into their frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding their electronic behavior. nih.gov

| Material Type | Precursor/Derivative | Potential Application | Research Finding |

| Polymers | 2-Bromo-4-methylaniline | Specialty Polymers | Serves as an intermediate in the production of polymers. echemi.comnih.gov |

| Dyes | 9-Nitro-3-bromobenzanthrone | Optoelectronics | Derivatives exhibit intense absorption and pronounced luminescent properties. nih.gov |

| Organic Electronics | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Non-linear Optics | Derivatives have been synthesized and their non-linear optical properties investigated. mdpi.comresearchgate.net |

Building Blocks in Complex Molecule Synthesis (e.g., Heterocycles, Quinoline (B57606) Analogs, Natural Product Analogs)

The structural framework of this compound derivatives makes them ideal starting materials for the synthesis of more complex molecules, including heterocycles and quinoline analogs.

Heterocycles: The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various heterocyclic moieties. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized from 4-bromo-3-methylaniline, has been used to create a series of arylated analogs through Suzuki cross-coupling reactions. mdpi.com These derivatives have shown potential as antibacterial agents. mdpi.com Similarly, 3-bromo-2-methylaniline (B1266185) is an important intermediate for synthesizing substituted aniline products and has been used in the preparation of pyrimidine (B1678525) analogs and 4-bromo-1H-indazole. chemicalbook.com

Quinoline Analogs: Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound isn't explicitly detailed, related anilines are key components in classic quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions. iipseries.org For instance, bromo-substituted quinolines, which are useful intermediates for antiviral agents, can be synthesized from m-alkoxy anilines. google.com

| Target Molecule | Starting Material/Intermediate | Synthetic Method |

| N-(Aryl)pyrazine-2-carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Suzuki Cross-Coupling mdpi.com |

| Pyrimidine Analogs | 3-Bromo-2-methylaniline | Multi-step synthesis chemicalbook.com |

| Bromo-substituted Quinolines | m-Alkoxy anilines | Cyclization and bromination google.com |

Applications in Agrochemical and Industrial Chemical Synthesis (Focus on Synthesis Methodology)

The versatility of bromo-substituted anilines extends to the synthesis of agrochemicals and other industrial chemicals. The bromine atom provides a reactive handle for introducing various functional groups necessary for biological activity or specific industrial applications.

Agrochemicals: The precursor, 2-bromo-4-methylaniline, is a valuable intermediate in the development of agrochemicals, including crop protection agents and herbicides. echemi.com The presence of the bromine atom allows for further chemical transformations to produce active ingredients. echemi.com

Industrial Synthesis Methodology: The synthesis of the core 3-bromo-4-methylaniline (B27599) structure itself is a topic of industrial relevance. One method involves the bromination of 4-nitrotoluene (B166481) followed by reduction. google.com This process highlights the use of readily available starting materials and established chemical transformations to access this key intermediate. google.com The electrophilic aromatic substitution reaction to introduce the bromine atom is a fundamental process in organic synthesis, with reaction conditions such as temperature and catalyst choice being crucial for achieving high yields and selectivity. echemi.com

Development of Advanced Chemical Sensing Platforms (Principles and Mechanisms)

The development of fluorescent chemosensors often relies on molecules whose fluorescence properties change in the presence of a specific analyte. The luminescent derivatives of benzanthrone, synthesized from bromo-substituted precursors, demonstrate how the core structure can be modified to create fluorescent materials. nih.gov It is conceivable that derivatives of this compound could be designed to exhibit similar analyte-responsive fluorescence.

Furthermore, the study of distonic radical cations of related N,N,N-trimethylammonium-substituted methylphenyl compounds with oxygen by ion-trap mass spectrometry indicates the potential for these types of molecules to be used in gas-phase sensing applications. fishersci.ca The reactivity of the radical cation with an analyte like oxygen can be monitored, forming the basis of a sensing mechanism. chemsrc.com

Future Research Directions and Unexplored Academic Avenues for 3 Bromo 4 Methyl N Propan 2 Yl Aniline

Development of Novel Stereoselective and Enantioselective Synthetic Pathways for Chiral Derivatives

While the parent molecule is achiral, the introduction of chirality can unlock a vast new chemical space with potential applications in asymmetric catalysis and medicinal chemistry. Chiral amines are crucial components in many biologically active molecules. acs.orgethz.ch Future research should focus on creating chiral derivatives of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Key research avenues include:

Asymmetric N-Alkylation: Developing catalytic systems for the enantioselective alkylation of the parent aniline (B41778) or related precursors. This could involve transition-metal catalysis (e.g., using palladium, nickel, or copper complexes with chiral ligands) or organocatalysis. mdpi.comrsc.org

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereoselective introduction of substituents on the aromatic ring or the N-alkyl group. ethz.chyoutube.com The auxiliary would later be removed to yield the enantioenriched product.

Kinetic Resolution: Designing enzymatic or catalytic kinetic resolution processes to separate racemic mixtures of chiral derivatives, providing access to enantiomerically pure compounds. nih.gov

A comparative exploration of potential catalytic systems could guide this research, as illustrated in the conceptual table below.

Table 1: Conceptual Catalytic Systems for Asymmetric Synthesis of Chiral Derivatives

| Catalytic Approach | Potential Catalyst/Ligand System | Target Chiral Moiety | Anticipated Challenges |

|---|---|---|---|

| Transition Metal Catalysis | Pd(OAc)₂ with a chiral phosphine (B1218219) ligand (e.g., BINAP) | C-N axial chirality | Steric hindrance from the isopropyl and methyl groups may slow reaction rates. |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Stereocenter on a modified N-alkyl chain | Requires pre-functionalization of the N-alkyl group to create a reactive site. nih.govacs.org |

| Enzymatic Resolution | Lipase or Amidase | Resolution of a racemic chiral amine derivative | Substrate specificity of the enzyme; may require enzyme engineering. |

Exploration of Unconventional Reactivities and Catalytic Cycles in Brominated Amines

The bromine atom on the aniline ring is a versatile synthetic handle, yet its reactivity in the context of this specific substitution pattern remains under-explored. Research into unconventional catalytic cycles can lead to novel bond formations and molecular scaffolds.

Future studies could investigate:

Photoredox Catalysis: Using visible light to initiate radical-based transformations at the C-Br bond or through C-H activation, enabling novel coupling reactions under mild conditions. youtube.comresearchgate.net

First-Row Transition Metal Catalysis: Developing catalytic systems based on abundant and less toxic metals like nickel or copper to mediate cross-coupling reactions. acs.orgnih.gov These could offer different reactivity and selectivity profiles compared to traditional palladium catalysts. nih.gov

Oscillatory Reactions: Investigating the behavior of this compound in uncatalyzed bromate (B103136) oscillatory systems, which can lead to complex and unexpected products through ring contractions and radical mechanisms. acs.orgnih.govresearchgate.net Such studies could reveal novel reaction pathways, including the formation of cyclopentenone or pyrrole (B145914) derivatives. acs.orgnih.gov

Advanced Computational Modeling for Predictive Synthesis and Design of N-Alkylanilines

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. Applying these methods to this compound can guide synthetic efforts and help design new derivatives with desired characteristics.

Key areas for computational investigation include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) to model transition states and reaction pathways for various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. This can help predict regioselectivity and identify the most promising reaction conditions. rsc.org

Property Prediction: Calculating key physicochemical properties like electronic structure, lipophilicity (e.g., XLogP), and dipole moment for virtual libraries of derivatives. nih.govacs.org This data can be used to screen for candidates with potential applications in materials science or medicinal chemistry.

Catalyst Design: Modeling the interaction between the aniline substrate and potential catalysts to design more efficient and selective catalytic systems for its transformation.

Table 2: Predicted Physicochemical Properties of this compound and a Hypothetical Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | C₁₀H₁₄BrN | 228.13 | 4.4 | 12.03 |

| Hypothetical Derivative: 5-(3-bromo-4-methyl-N-(propan-2-yl)anilino)isoxazole | C₁₃H₁₄BrN₃O | 308.18 | 4.9 | 53.7 |

Data for the parent compound is based on existing database entries; data for the hypothetical derivative is illustrative. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

Future work should focus on:

Developing Flow Chemistry Protocols: Translating key synthetic steps, such as nitration, hydrogenation, or coupling reactions, into continuous flow processes. acs.orgrsc.org Flow chemistry offers superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability. rsc.org

Automated Synthesis and Purification: Utilizing robotic platforms to perform multi-step syntheses in parallel, enabling the creation of a library of derivatives with diverse functionalities. astellas.comyoutube.com These platforms can be programmed to handle reagent dispensing, reaction monitoring, work-up, and purification, significantly increasing research efficiency. nih.govastellas.com

Discovery of Novel Applications in Emerging Chemical Technologies Leveraging its Unique Structure

The specific arrangement of substituents in this compound suggests potential utility in several high-tech areas that are currently unexplored for this molecule.

Hypothetical application areas include:

Organic Electronics: Substituted anilines can be precursors to organic semiconductors or components in organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned through derivatization to create novel materials.

Medicinal Chemistry: The structure could serve as a scaffold for developing new therapeutic agents. For instance, related isoindolin-1-one (B1195906) derivatives have shown activity as GABAA receptor modulators for treating epilepsy. acs.org The lipophilicity and steric bulk of the N-isopropyl group could influence pharmacokinetic properties. acs.org

Advanced Agrochemicals: Many herbicides and fungicides are based on substituted aniline structures. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action or improved properties.

Specialty Polymers and Materials: The aniline functionality allows it to be incorporated into polymers like polyamides or polyimides. The bromine atom provides a site for further functionalization, such as flame retardancy or grafting of other molecules.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from an obscure chemical entity into a valuable platform for innovation in synthesis, catalysis, and materials science.

Q & A

Q. Q: What are the common synthetic routes for preparing 3-bromo-4-methyl-N-(propan-2-yl)aniline in laboratory settings?

A: The compound is typically synthesized via alkylation of 3-bromo-4-methylaniline (CAS 7745-91-7) with isopropyl halides (e.g., isopropyl bromide) under basic conditions. A standard protocol involves using sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) under reflux (60–80°C). Stoichiometric excess of the alkylating agent (1.2–1.5 equivalents) improves yields to 70–85%. Reaction progress is monitored by TLC (hexane:ethyl acetate, 4:1), with purification via column chromatography .

Advanced Synthesis

Q. Q: How do steric effects from the isopropyl group influence regioselectivity in electrophilic substitution reactions of this compound?

A: The bulky isopropyl group directs electrophiles to the less hindered positions, typically para to the bromine substituent. To validate this, researchers can perform computational modeling (e.g., DFT at B3LYP/6-31G* level) to predict electron density distribution and compare with experimental bromination/chlorination outcomes. Contrast with smaller N-substituents (e.g., methyl), where steric effects are less pronounced, leading to mixed substitution patterns .

Structural Characterization

Q. Q: What crystallographic strategies are recommended for determining the molecular conformation of this compound?

A: Single-crystal X-ray diffraction using the SHELX suite (SHELXL for refinement, SHELXT for structure solution) is ideal. Key steps:

- Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Address disorder in the isopropyl group using PART instructions and free variable constraints in SHELXL.

- Compare torsion angles (C-N-C-C) with analogous structures in the Cambridge Structural Database to identify conformational trends .

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in reported ¹H NMR chemical shifts for aromatic protons in derivatives of this compound?

A: Conduct solvent-dependent NMR studies (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects. For example, the para-methyl proton signal may shift upfield by 0.3 ppm in DMSO due to restricted rotation. Validate assignments using 2D NMR (COSY, HSQC) and cross-reference with PubChem data (CID: 7745917), noting measurement conditions (e.g., temperature, concentration) .

Biological Activity

Q. Q: What methodologies are appropriate for evaluating the antimicrobial potential of this compound analogs?

A: Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Key steps:

- Synthesize derivatives via bromine substitution (e.g., Br → Cl) and compare MIC values.

- Apply structure-activity relationship (SAR) models: Bulky N-substituents (>140 ų) correlate with enhanced activity against S. aureus (MIC <32 µg/mL), as observed in structurally related anilines .

Reaction Mechanism

Q. Q: How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?

A: Synthesize deuterated analogs at ortho and para positions. Compare kH/kD ratios under SNAr conditions (e.g., NaNH₂ in liquid NH₃ at -33°C):

- A primary KIE (kH/kD >2) indicates rate-limiting deprotonation.

- Secondary KIEs suggest charge development in the transition state.

- Cross-reference with Hammett σ values to quantify electronic effects of substituents .

Advanced Analytical Techniques

Q. Q: What mass spectrometry (MS) strategies differentiate isomeric byproducts during the synthesis of this compound?

A: Employ high-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI):

- Compare experimental m/z values with theoretical isotopic patterns (e.g., Br has a 1:1 M/M+2 ratio).

- Use tandem MS (MS/MS) to fragment ions and identify diagnostic peaks (e.g., loss of isopropyl group, ~42 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products